molecular formula C21H24N2O5 B267404 4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B267404
M. Wt: 384.4 g/mol
InChI Key: BDLZMQPJCZUZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MOR-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the μ-opioid receptor, which is a key target for pain management and addiction treatment.

Mechanism of Action

4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide acts as a selective antagonist of the μ-opioid receptor, which is a key target for pain management and addiction treatment. By blocking the action of this receptor, 4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide can reduce the effects of opioids, such as pain relief and euphoria. This makes it a potential tool for studying the role of the μ-opioid receptor in pain management and addiction.
Biochemical and Physiological Effects:
4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the effects of opioids, such as pain relief and euphoria, by blocking the action of the μ-opioid receptor. 4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting a potential role in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its high purity and yield, which makes it a reliable and consistent tool for studying the μ-opioid receptor. However, one limitation is that it is a synthetic compound, which may limit its applicability to natural systems. Additionally, the selective nature of 4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide may limit its use in studying the broader effects of opioids on the body.

Future Directions

There are several potential future directions for research on 4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the role of the μ-opioid receptor in addiction and pain management. Additional research could also explore the potential use of 4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in cancer treatment and other areas of medicine. Finally, further optimization of the synthesis method for 4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide could lead to increased yields and purity, making it an even more valuable tool for scientific research.

Synthesis Methods

The synthesis of 4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-(4-morpholinylcarbonyl)phenyl isocyanate with 2-methoxyethylamine to form the intermediate 4-(2-methoxyethylcarbamoyl)phenyl isocyanate. The final product is obtained by reacting this intermediate with 4-aminobenzamide. The synthesis of 4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in scientific research, particularly in the field of pain management and addiction treatment. It has been shown to be a selective antagonist of the μ-opioid receptor, which is a key target for pain management and addiction treatment. 4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

4-(2-methoxyethoxy)-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O5/c1-26-14-15-28-19-8-4-16(5-9-19)20(24)22-18-6-2-17(3-7-18)21(25)23-10-12-27-13-11-23/h2-9H,10-15H2,1H3,(H,22,24)

InChI Key

BDLZMQPJCZUZTB-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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